N-Butoxy-4-methoxynaphthoimide
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Overview
Description
N-Butoxy-4-methoxynaphthoimide is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.326 g/mol . It is also known by its systematic name, 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butoxy-6-methoxy- . This compound is characterized by its unique structure, which includes a naphthoimide core substituted with butoxy and methoxy groups.
Preparation Methods
The synthesis of N-Butoxy-4-methoxynaphthoimide typically involves the reaction of 4-methoxy-1,8-naphthalic anhydride with butylamine under controlled conditions . The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
N-Butoxy-4-methoxynaphthoimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthoimide derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the butoxy or methoxy positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces naphthoimide derivatives with altered functional groups.
Scientific Research Applications
N-Butoxy-4-methoxynaphthoimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: This compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: this compound is used in the development of dyes and pigments, as well as in the formulation of specialty coatings and materials.
Mechanism of Action
The mechanism of action of N-Butoxy-4-methoxynaphthoimide involves its interaction with biological macromolecules such as DNA and proteins. It can intercalate into DNA strands, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it may interact with specific enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
N-Butoxy-4-methoxynaphthoimide can be compared with other naphthoimide derivatives such as:
- N-Butoxy-4-butoxynaphthalimide
- N-Methoxy-4-methoxynaphthoimide
These compounds share a similar naphthoimide core but differ in their substituent groups. The unique combination of butoxy and methoxy groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
25826-31-7 |
---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-butoxy-6-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17NO4/c1-3-4-10-22-18-16(19)12-7-5-6-11-14(21-2)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
AABXRMHVHPQKKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCON1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O |
Origin of Product |
United States |
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